N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide
Description
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by:
- 4-Methoxy-3-methylbenzene group: Enhances lipophilicity and steric bulk compared to unsubstituted benzenesulfonamides.
- 2-hydroxyethyl-3-methylthiophen-2-yl moiety: Introduces a heteroaromatic thiophene ring with a methyl substituent and a polar hydroxyethyl chain, which may influence solubility and receptor interactions.
Properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S2/c1-10-6-7-21-15(10)13(17)9-16-22(18,19)12-4-5-14(20-3)11(2)8-12/h4-8,13,16-17H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWMITFQVXVITO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide, identified by its CAS number 1448129-76-7, is a sulfonamide compound with potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from various research studies and findings.
The compound's molecular formula is , with a molecular weight of 341.4 g/mol. Its structure features a thiophene ring, a sulfonamide group, and a methoxy-substituted aromatic ring, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1448129-76-7 |
| Molecular Formula | C15H19NO4S2 |
| Molecular Weight | 341.4 g/mol |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiophene Derivative : Electrophilic substitution reactions are used to functionalize the thiophene ring.
- Formation of the Sulfonamide : The reaction between the thiophene derivative and sulfonyl chlorides leads to the formation of the sulfonamide linkage.
- Final Coupling : The final product is obtained through coupling reactions involving amines and other functional groups.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Such activity is crucial in mitigating oxidative stress-related diseases.
Enzyme Inhibition
A notable area of investigation is the compound's potential as an acetylcholinesterase (AChE) inhibitor . AChE inhibitors are vital in treating neurodegenerative diseases like Alzheimer's. Studies have shown that similar sulfonamide derivatives can significantly inhibit AChE activity, suggesting that this compound may share similar properties.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity through inhibition of lipoxygenases (LOXs), which are involved in inflammatory processes. Compounds with similar scaffolds have demonstrated selective inhibition against certain LOXs, indicating a possible therapeutic application in inflammatory diseases.
The biological activity of this compound may involve:
- Binding Interactions : The compound likely interacts with specific enzyme active sites, altering their function.
- Molecular Docking Studies : Computational studies can elucidate binding affinities and interactions with target proteins, providing insights into its mechanism of action.
Case Studies
- In vitro Studies : In vitro assays have demonstrated that compounds with similar structures exhibit IC50 values in the low micromolar range for AChE inhibition, supporting their potential as therapeutic agents against cognitive decline.
- Comparative Analysis : A comparative study on various sulfonamide derivatives showed that those containing a thiophene moiety exhibited enhanced biological activities compared to their non-thiophene counterparts.
Comparison with Similar Compounds
Benzenesulfonamide Derivatives
Key Observations :
- Methoxy Group: Shared with metsulfuron methyl ester (), this group likely improves aqueous solubility compared to non-polar analogs.
Hydroxyethyl-Containing Compounds
Key Observations :
Heterocyclic and Aromatic Systems
Key Observations :
- Thiophene vs.
- Methoxy vs. Trifluoromethyl : The methoxy group in the target compound is less electron-withdrawing than trifluoromethyl (), which may alter electronic interactions in binding pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
